5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolo-pyridine moiety and an indole carboxamide group
Preparation Methods
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo-pyridine core, followed by the introduction of the indole carboxamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using batch or continuous flow processes, ensuring consistent quality and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include:
- 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H18ClN5O2 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN5O2/c1-27-9-8-24-15-6-5-14(20)10-13(15)11-16(24)19(26)21-12-18-23-22-17-4-2-3-7-25(17)18/h2-7,10-11H,8-9,12H2,1H3,(H,21,26) |
InChI Key |
KCMUFXJSHDUCRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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